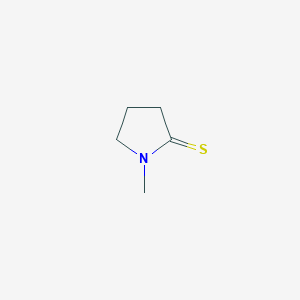
alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide, also known as DMAA, is a synthetic compound that has been used as a dietary supplement and performance-enhancing drug. DMAA has been the subject of much controversy due to its potential health risks and legal status.
Mecanismo De Acción
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide acts as a sympathomimetic drug by stimulating the release of norepinephrine and dopamine in the central nervous system. It also acts as a vasoconstrictor by binding to alpha-adrenergic receptors in blood vessels.
Efectos Bioquímicos Y Fisiológicos
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been shown to increase heart rate, blood pressure, and metabolic rate. It also increases alertness and improves cognitive performance. However, alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been associated with adverse effects such as cardiovascular events, seizures, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been used as a tool to study the effects of sympathomimetic drugs on the central nervous system. However, its use in lab experiments is limited due to its potential health risks and legal status.
Direcciones Futuras
Future research on alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide should focus on its potential use as a model compound for the development of new drugs that target the adrenergic system. This could lead to the development of safer and more effective drugs for the treatment of cardiovascular and neurological disorders. Additionally, research should be conducted to better understand the adverse effects of alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide and to develop strategies for minimizing these risks.
Métodos De Síntesis
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide is synthesized by reacting 1-naphthaleneacetic acid with N,N-dimethylaminoethyl chloride to form 1-(3-(dimethylamino)propyl)naphthalene-2-carboxylic acid. This compound is then reacted with ethyl iodide and isopropylamine to form alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide.
Aplicaciones Científicas De Investigación
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been used in scientific research as a tool to study the effects of sympathomimetic drugs on the central nervous system. It has also been used as a model compound for the development of new drugs that target the adrenergic system.
Propiedades
Número CAS |
14722-17-9 |
|---|---|
Nombre del producto |
alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide |
Fórmula molecular |
C22H32N2O |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
5-(dimethylamino)-N-ethyl-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C22H32N2O/c1-6-23-21(25)22(17(2)3,15-10-16-24(4)5)20-14-9-12-18-11-7-8-13-19(18)20/h7-9,11-14,17H,6,10,15-16H2,1-5H3,(H,23,25) |
Clave InChI |
LIWOFFQGWFHCFW-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
SMILES canónico |
CCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Sinónimos |
α-[3-(Dimethylamino)propyl]-N-ethyl-α-isopropyl-1-naphthaleneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















